PC945

Descripción

OPELCONAZOLE is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 2 investigational indications.

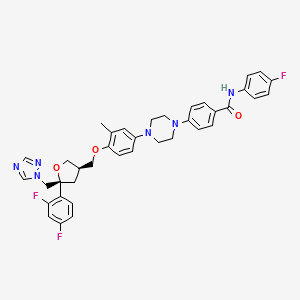

Structure

3D Structure

Propiedades

IUPAC Name |

4-[4-[4-[[(3R,5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]-3-methylphenyl]piperazin-1-yl]-N-(4-fluorophenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H37F3N6O3/c1-26-18-33(46-16-14-45(15-17-46)32-9-2-28(3-10-32)37(48)44-31-7-4-29(39)5-8-31)11-13-36(26)49-21-27-20-38(50-22-27,23-47-25-42-24-43-47)34-12-6-30(40)19-35(34)41/h2-13,18-19,24-25,27H,14-17,20-23H2,1H3,(H,44,48)/t27-,38+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSAMZQJKSCAOHA-CWRQMEKBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N2CCN(CC2)C3=CC=C(C=C3)C(=O)NC4=CC=C(C=C4)F)OCC5CC(OC5)(CN6C=NC=N6)C7=C(C=C(C=C7)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC(=C1)N2CCN(CC2)C3=CC=C(C=C3)C(=O)NC4=CC=C(C=C4)F)OC[C@H]5C[C@](OC5)(CN6C=NC=N6)C7=C(C=C(C=C7)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H37F3N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

682.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1931946-73-4 | |

| Record name | Opelconazole [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1931946734 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | OPELCONAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45LU8Q6ASU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Opelconazole's Mechanism of Action on Aspergillus fumigatus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Opelconazole (formerly PC945) is a novel, investigational triazole antifungal agent engineered for inhaled delivery to treat and prevent pulmonary aspergillosis. Its mechanism of action is centered on the potent and specific inhibition of the fungal enzyme lanosterol 14α-demethylase (CYP51), a critical component in the ergosterol biosynthesis pathway of Aspergillus fumigatus. This disruption of ergosterol production compromises the integrity and function of the fungal cell membrane, leading to the inhibition of fungal growth. This technical guide provides an in-depth overview of Opelconazole's mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Introduction

Invasive pulmonary aspergillosis, primarily caused by Aspergillus fumigatus, represents a significant threat to immunocompromised individuals and those with chronic lung diseases.[1][2] The azole class of antifungals has been a cornerstone of therapy; however, challenges such as systemic toxicity, drug-drug interactions, and emerging resistance necessitate the development of new therapeutic options.[3][4] Opelconazole is a next-generation triazole designed for direct-to-lung administration, aiming to maximize local efficacy while minimizing systemic exposure.[5][6] This guide delves into the core mechanism by which Opelconazole exerts its antifungal effect on A. fumigatus.

Core Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The primary mechanism of action of Opelconazole is the inhibition of ergosterol synthesis, an essential component of the fungal cell membrane. Opelconazole targets lanosterol 14α-demethylase, an enzyme encoded by the cyp51A and cyp51B genes in Aspergillus fumigatus. This enzyme is a cytochrome P450 monooxygenase that catalyzes a crucial step in the conversion of lanosterol to ergosterol.[1][7]

By binding to the heme iron in the active site of CYP51, Opelconazole prevents the demethylation of lanosterol.[8] This leads to a depletion of ergosterol in the fungal cell membrane and an accumulation of toxic 14α-methylated sterol precursors. The consequences of this are twofold:

-

Disrupted Membrane Integrity: The altered sterol composition increases the permeability and fluidity of the fungal cell membrane, disrupting its barrier function.[9]

-

Impaired Fungal Growth: The dysfunctional cell membrane cannot support essential processes such as cell division and hyphal elongation, ultimately leading to the inhibition of fungal growth.[10]

Aspergillus fumigatus possesses two CYP51 isoenzymes, CYP51A and CYP51B.[1] Opelconazole is a potent inhibitor of both.[11]

Quantitative Data

The following tables summarize the in vitro potency of Opelconazole against Aspergillus fumigatus.

Table 1: Opelconazole (this compound) CYP51 Inhibition

| Enzyme Target | IC50 (μM) |

| A. fumigatus CYP51A | 0.23[11] |

| A. fumigatus CYP51B | 0.22[11] |

Table 2: In Vitro Susceptibility of Aspergillus fumigatus to Opelconazole (this compound)

| Susceptibility Metric | Concentration Range (µg/mL) |

| MIC (96 clinical isolates) | 0.032 to >8[11] |

Table 3: Comparative In Vitro Activity of Opelconazole (this compound) and Other Azoles against Aspergillus fumigatus

| Antifungal Agent | MIC Range (µg/mL) |

| Opelconazole (this compound) | 0.032 to >8[11] |

| Voriconazole | 0.064 to 4[11] |

Experimental Protocols

Antifungal Susceptibility Testing

The in vitro activity of Opelconazole against Aspergillus fumigatus is determined using standardized broth microdilution methods.

4.1.1. CLSI M38-A2 Broth Microdilution Method

This method provides a standardized procedure for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents against filamentous fungi.

-

Inoculum Preparation: Aspergillus fumigatus conidia are harvested from 3-day old cultures on potato dextrose agar. The conidial suspension is adjusted spectrophotometrically to a turbidity equivalent to a 0.4 to 0.7 McFarland standard at 530 nm. The suspension is then diluted in RPMI 1640 broth to achieve a final inoculum density of 0.4 × 10⁴ to 5 × 10⁴ CFU/mL.[6][12]

-

Assay Plates: 96-well microtiter plates are prepared with serial twofold dilutions of Opelconazole in RPMI 1640 medium.[12]

-

Incubation: Each well is inoculated with the fungal suspension. The plates are incubated at 35°C for 48 hours.[6][12]

-

MIC Determination: The MIC is the lowest concentration of Opelconazole that causes 100% inhibition of visible growth.[12]

4.1.2. EUCAST E.Def 9.3.1 Method

The European Committee on Antimicrobial Susceptibility Testing provides an alternative standardized method.

-

Medium: RPMI 1640 medium supplemented with 2% glucose is used.[13]

-

Inoculum: The inoculum size is 2×10⁵ to 5×10⁵ CFU/mL, prepared by counting conidia in a haemocytometer.[8]

-

Incubation: Plates are incubated at 35-37°C for 48-72 hours.[8]

-

Endpoint Reading: The MIC is determined as the lowest concentration showing no visible growth.[13][14]

CYP51 Inhibition Assay (Representative Protocol)

This assay measures the direct inhibitory effect of Opelconazole on the activity of the CYP51 enzyme.

-

Enzyme and Substrate: Recombinant A. fumigatus CYP51A or CYP51B is used. Lanosterol serves as the natural substrate.[11]

-

Assay Conditions: The reaction is performed in a buffer system at a pH of 7.2-7.4.[15]

-

Inhibition Measurement: The assay measures the conversion of a fluorogenic substrate or the depletion of NADPH in the presence of varying concentrations of Opelconazole. The IC50 value, the concentration of Opelconazole required to inhibit 50% of the enzyme activity, is then calculated.[11]

Ergosterol Biosynthesis Inhibition Assay (Representative Protocol)

This assay confirms that Opelconazole inhibits the ergosterol biosynthesis pathway in whole fungal cells.

-

Radiolabeling: Aspergillus fumigatus cultures are incubated with a radiolabeled precursor of ergosterol, such as [¹⁴C]mevalonate, in the presence of varying concentrations of Opelconazole.[15]

-

Lipid Extraction: After incubation, the fungal cells are harvested, and the non-saponifiable lipids are extracted.[15]

-

Sterol Analysis: The extracted sterols are separated by thin-layer chromatography or high-performance liquid chromatography. The amount of radiolabeled ergosterol and precursor sterols is quantified.[15]

-

Analysis: A dose-dependent decrease in radiolabeled ergosterol and a corresponding increase in radiolabeled lanosterol and other 14α-methylated sterols confirm the inhibition of the ergosterol biosynthesis pathway.[15]

Visualizations

The following diagrams illustrate the key pathways and experimental workflows related to Opelconazole's mechanism of action.

Caption: Ergosterol biosynthesis pathway in A. fumigatus and the point of inhibition by Opelconazole.

Caption: Experimental workflow for Minimum Inhibitory Concentration (MIC) determination.

Conclusion

Opelconazole's mechanism of action is well-defined and targets a clinically validated pathway in Aspergillus fumigatus. By potently inhibiting both CYP51A and CYP51B, it effectively disrupts the production of ergosterol, a critical component of the fungal cell membrane. The in vitro data demonstrates its potent activity against a wide range of clinical isolates. The inhaled route of administration is designed to deliver high concentrations of the drug directly to the site of infection, potentially overcoming some forms of resistance and minimizing systemic side effects. This targeted approach and potent mechanism of action make Opelconazole a promising candidate for the treatment of invasive pulmonary aspergillosis.

References

- 1. Ergosterol biosynthesis in Aspergillus fumigatus: its relevance as an antifungal target and role in antifungal drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. lirias.kuleuven.be [lirias.kuleuven.be]

- 3. Wild-type MIC distributions and epidemiological cutoff values for the triazoles and six Aspergillus spp. for the CLSI broth microdilution method (M38-A2 document) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. ovid.com [ovid.com]

- 6. Comparison of the Sensititre YeastOne and CLSI M38-A2 Microdilution Methods in Determining the Activity of Amphotericin B, Itraconazole, Voriconazole, and Posaconazole against Aspergillus Species - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Ergosterol biosynthesis in Aspergillus fumigatus: its relevance as an antifungal target and role in antifungal drug resistance [frontiersin.org]

- 8. Updated EUCAST Clinical Breakpoints against Aspergillus, Implications for the Clinical Microbiology Laboratory - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. frontiersin.org [frontiersin.org]

- 11. In Vitro and In Vivo Antifungal Profile of a Novel and Long-Acting Inhaled Azole, this compound, on Aspergillus fumigatus Infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. CLSI M38-A2 broth microdilution. [bio-protocol.org]

- 13. f2g.com [f2g.com]

- 14. Spectrophotometric reading of EUCAST antifungal susceptibility testing of Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A novel method for studying ergosterol biosynthesis by a cell-free preparation of Aspergillus fumigatus and its inhibition by azole antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Olorofim: A Novel Orotomide Antifungal for the Treatment of Invasive Pulmonary Infections

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Invasive fungal infections, particularly those affecting the lungs, represent a significant and growing threat to immunocompromised patient populations. The emergence of antifungal resistance to existing therapies, coupled with the intrinsic resistance of certain molds, has created a critical unmet medical need for novel therapeutic agents. Olorofim (formerly F901318) is a first-in-class antifungal agent from the orotomide class, offering a novel mechanism of action for the treatment of invasive mold infections.[1][2] This technical guide provides a comprehensive overview of the preclinical and clinical data supporting the development of olorofim, with a focus on its potential for treating pulmonary infections.

Mechanism of Action

Olorofim exerts its antifungal activity by selectively targeting and inhibiting the fungal enzyme dihydroorotate dehydrogenase (DHODH).[3][4] This enzyme catalyzes the fourth committed step in the de novo pyrimidine biosynthesis pathway, a critical process for the synthesis of DNA, RNA, and essential cofactors.[4] By blocking DHODH, olorofim depletes the fungal cell of essential pyrimidines, leading to the cessation of cell growth and, ultimately, cell death.[3][5] The fungal DHODH enzyme possesses significant structural differences from its human counterpart, which contributes to the selective activity and favorable safety profile of olorofim.[6]

The inhibition of pyrimidine biosynthesis by olorofim has downstream effects on various cellular processes in fungi. Depletion of UTP, a key pyrimidine, impacts the synthesis of UDP-sugars, which are essential precursors for cell wall components like 1,3-β-d-glucan and chitin.[3] This disruption of cell wall integrity is a key contributor to the antifungal effect of olorofim.[3]

Preclinical Data

In Vitro Activity

Olorofim has demonstrated potent in vitro activity against a broad spectrum of filamentous fungi, including many species that are resistant to currently available antifungal agents.[1][7] This includes clinically relevant molds such as Aspergillus species (including azole-resistant strains), Scedosporium species, and Lomentospora prolificans.[1][7] Notably, olorofim lacks activity against yeasts and Mucorales.[3]

| Fungal Species | N | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |

| Aspergillus fumigatus (wild-type) | 1496 | 0.03 - 0.125 | - | 0.031 - 0.125 | [7] |

| Aspergillus fumigatus (azole-resistant) | 276 | - | - | 0.063 - 0.125 | [7] |

| Aspergillus terreus | - | 0.002 - 0.063 | - | - | [8] |

| Cryptic Aspergillus species | 150 | - | - | - | [9] |

| Scedosporium spp. | 170 | ≤0.008 - 0.5 | - | 0.03 - 0.5 | [1][7] |

| Lomentospora prolificans | - | ≤0.008 - 0.5 | - | - | [1] |

| Coccidioides spp. | 41 | - | - | - | [5][10] |

MIC values were determined using CLSI or EUCAST standard methods.

In Vivo Efficacy

The in vivo efficacy of olorofim has been evaluated in several murine models of invasive pulmonary aspergillosis. In these models, olorofim treatment resulted in a significant improvement in survival and a reduction in fungal burden in the lungs compared to untreated controls.[1][11] Efficacy has been demonstrated against both azole-susceptible and azole-resistant strains of Aspergillus fumigatus.[1]

| Animal Model | Fungal Strain | Olorofim Dose | Outcome | Reference(s) |

| Immunocompromised Murine Model of Invasive Pulmonary Aspergillosis | A. fumigatus (azole-susceptible) | Not specified | Significantly improved survival, reduced serum galactomannan | [1] |

| Immunocompromised Murine Model of Invasive Pulmonary Aspergillosis | A. fumigatus (azole-resistant) | Not specified | Significantly improved survival, reduced serum galactomannan | [1] |

| Neutropenic Murine Model of Disseminated Aspergillosis | A. terreus | 10 mg/kg (oral and intravenous) | 90-100% survival rate | [8] |

| Profoundly Neutropenic and CGD Murine Models | A. fumigatus, A. nidulans, A. tanneri | 15 mg/kg (intraperitoneal) | Efficacious in treating invasive aspergillosis | [11] |

Clinical Data

Phase 2b Clinical Trial

An open-label, single-arm Phase 2b clinical trial (NCT03583164) evaluated the efficacy and safety of oral olorofim in patients with invasive fungal diseases who had limited or no other treatment options.[5][12][13][14] The study enrolled 202 patients with infections caused by a variety of difficult-to-treat fungal pathogens, including Aspergillus spp. (including azole-resistant strains), Lomentospora prolificans, Scedosporium spp., and Coccidioides spp.[5][10][13]

| Endpoint | Result (mITT Population, n=202) | Reference(s) |

| Primary Endpoint: Successful Global Response at Day 42 | 28.7% | [5][10][13] |

| Successful Global Response at Day 84 | 27.2% | [5][10][13] |

| Successful Global Response (including stable disease) at Day 42 | 75.2% | [5][13] |

| Successful Global Response (including stable disease) at Day 84 | 63.4% | [5][13] |

| Successful Clinical Response at Day 42 | 59.9% | [5][13] |

| Successful Clinical Response at Day 84 | 54.0% | [5][13] |

| All-Cause Mortality at Day 42 | 11.9% | [5][13] |

| All-Cause Mortality at Day 84 | 16.3% | [5][13] |

Olorofim was generally well-tolerated in the study, with manageable side effects.[10][13] The most common treatment-related adverse events were changes in liver biochemistry and gastrointestinal intolerance, which were generally mild and manageable.[10][13]

Experimental Protocols

Antifungal Susceptibility Testing: CLSI M38-A2 Broth Microdilution

The in vitro activity of olorofim is determined using the Clinical and Laboratory Standards Institute (CLSI) M38-A2 reference method for broth dilution antifungal susceptibility testing of filamentous fungi.[8][15][16]

-

Inoculum Preparation:

-

Drug Dilution:

-

Inoculation and Incubation:

-

Each well is inoculated with the standardized fungal inoculum.

-

Plates are incubated at 35°C for 48-72 hours.[15]

-

-

MIC Determination:

-

The minimum inhibitory concentration (MIC) is determined as the lowest concentration of olorofim that causes 100% inhibition of growth compared to the drug-free control well.[8]

-

Murine Model of Invasive Pulmonary Aspergillosis

In vivo efficacy is assessed using a neutropenic murine model of invasive pulmonary aspergillosis.[18][19][20][21][22]

-

Immunosuppression:

-

Infection:

-

Mice are anesthetized and intranasally inoculated with a suspension of Aspergillus fumigatus conidia.

-

-

Treatment:

-

Endpoints:

-

The primary endpoint is typically survival over a 14- to 21-day period.

-

Secondary endpoints may include fungal burden in the lungs (determined by quantitative PCR or CFU counts), histopathological analysis of lung tissue, and measurement of biomarkers such as galactomannan in serum.[1]

-

Conclusion

Olorofim represents a significant advancement in the field of antifungal therapy. Its novel mechanism of action, potent in vitro and in vivo activity against a range of difficult-to-treat molds, and promising clinical data suggest that it has the potential to become a valuable treatment option for patients with invasive pulmonary infections, particularly those caused by resistant fungal pathogens. Further clinical development, including the ongoing Phase 3 trial, will be crucial in fully defining the role of olorofim in the management of these life-threatening infections.

References

- 1. mdpi.com [mdpi.com]

- 2. Review of the novel antifungal drug olorofim (F901318) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Review of the Novel Investigational Antifungal Olorofim - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Dynamic Influence of Olorofim (F901318) on the Cell Morphology and Organization of Living Cells of Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Olorofim for the treatment of invasive fungal diseases in patients with few or no therapeutic options: a single-arm, open-label, phase 2b study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. mdpi.com [mdpi.com]

- 8. academic.oup.com [academic.oup.com]

- 9. awarticles.s3.amazonaws.com [awarticles.s3.amazonaws.com]

- 10. F2G and Shionogi Present Full Data Set from Pivotal Phase 2b Study at Trends in Medical Mycology (TIMM) 2023 Demonstrating Positive Therapeutic Responses in Patients with Invasive Fungal Infections Treated with Oral Olorofim - BioSpace [biospace.com]

- 11. Efficacy of Olorofim (F901318) against Aspergillus fumigatus, A. nidulans, and A. tanneri in Murine Models of Profound Neutropenia and Chronic Granulomatous Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. emjreviews.com [emjreviews.com]

- 13. f2g.com [f2g.com]

- 14. f2g.com [f2g.com]

- 15. Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]

- 16. njccwei.com [njccwei.com]

- 17. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 18. journals.asm.org [journals.asm.org]

- 19. Murine Model of Invasive Aspergillosis | Springer Nature Experiments [experiments.springernature.com]

- 20. Novel Inhalational Murine Model of Invasive Pulmonary Aspergillosis - PMC [pmc.ncbi.nlm.nih.gov]

- 21. niaid.nih.gov [niaid.nih.gov]

- 22. Model Of Murine Pulmonary Aspergillosis | Comparative Biosciences, inc [compbio.com]

PC945 chemical structure and properties

An In-depth Technical Guide to PC945 (Opelconazole)

Introduction

This compound, also known as Opelconazole, is a novel, potent, and long-acting triazole antifungal agent specifically designed for inhaled administration to treat and prevent respiratory fungal infections, particularly those caused by Aspergillus species.[1][2][3][4][5][6] Developed to maximize drug concentrations at the site of infection in the lungs while minimizing systemic exposure, this compound offers a promising approach to improve efficacy and reduce the potential for adverse side effects and drug-drug interactions commonly associated with systemically delivered azoles.[1][7][8][9][10] This document provides a comprehensive overview of its chemical structure, properties, mechanism of action, and preclinical and clinical data.

Chemical Structure and Properties

This compound is a synthetic triazole with the chemical formula 4-[4-(4-{[(3R,5R)-5-(2,4-difluorophenyl)-5-(1H-1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy}-3-methylphenyl)piperazin-1-yl]-N-(4-fluorophenyl)benzamide.[1][2][11] Its structure has been optimized for inhaled delivery and prolonged lung residency.[12]

| Property | Value | Reference |

| IUPAC Name | 4-[4-[4-[[(3R,5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]-3-methylphenyl]piperazin-1-yl]-N-(4-fluorophenyl)benzamide | [13] |

| Molecular Formula | C₃₈H₃₇F₃N₆O₃ | [13][14][15] |

| Molecular Weight | 682.73 g/mol | [13][14] |

| CAS Number | 1931946-73-4 | [14][15] |

| SMILES Code | Cc1cc(ccc1OC[C@@H]1CO--INVALID-LINK--(C1)c1ccc(F)cc1F)N1CCN(CC1)c1ccc(cc1)C(=O)Nc1ccc(F)cc1 | [14] |

| Solubility | Soluble in DMSO (≥ 60 mg/mL) | [15][16] |

Pharmacology

Mechanism of Action

Like other triazole antifungals, this compound's primary mechanism of action is the inhibition of ergosterol biosynthesis, an essential component of the fungal cell membrane.[1] this compound is a potent, tightly binding inhibitor of the fungal cytochrome P450 enzyme lanosterol 14α-demethylase (encoded by CYP51A and CYP51B in Aspergillus fumigatus).[1][2][11][15][17][18] By inhibiting this enzyme, this compound prevents the conversion of lanosterol to ergosterol. The subsequent depletion of ergosterol and accumulation of toxic sterol precursors disrupt the integrity and function of the fungal cell membrane, leading to the inhibition of fungal growth and proliferation.[1][10]

Caption: Mechanism of action of this compound via CYP51 inhibition.

In Vitro Activity

This compound demonstrates potent in vitro activity against a broad spectrum of pathogenic fungi, including azole-susceptible and azole-resistant strains of Aspergillus and various Candida species.[1][2][17][18]

Table 1: In Vitro Inhibitory Activity of this compound against Aspergillus fumigatus

| Parameter | This compound | Voriconazole | Posaconazole | Reference |

| CYP51A IC₅₀ (µM) | 0.23 | - | - | [2][11][15][16][17][18] |

| CYP51B IC₅₀ (µM) | 0.22 | - | - | [2][11][15][16][17][18] |

| Ergosterol Synthesis IC₅₀ (µM) | 0.0069 | 0.19 | 0.017 | [11] |

| Geometric Mean MIC (µg/mL) | 0.17 | - | - | [1][10] |

| MIC₅₀ (µg/mL) | 0.125 | - | - | [1][10] |

| MIC₉₀ (µg/mL) | 1.0 | - | - | [1][10] |

Table 2: In Vitro Activity of this compound against Candida Species

| Species | This compound Geometric Mean MIC (µg/mL) | Voriconazole Geometric Mean MIC (µg/mL) | Posaconazole Geometric Mean MIC (µg/mL) | Reference |

| C. albicans | 0.017 | - | - | [12] |

| C. tropicalis | 0.063 | - | - | [12] |

| C. parapsilosis | 0.017 | - | - | [12] |

| C. glabrata | 0.12 | - | - | [12] |

| C. auris | 0.058 | 7.4-fold higher | 1.5-fold higher | [1] |

| All Candida spp. | 0.027 | ≤0.016 | 0.097 | [12] |

In Vivo Activity

In vivo studies in temporarily neutropenic, immunocompromised mice with intranasal A. fumigatus infection demonstrated the superior potency of this compound when administered topically compared to other azoles.

Table 3: In Vivo Efficacy in Murine Model of Pulmonary Aspergillosis

| Treatment Group | Dose (µ g/mouse ) | Survival Rate at Day 7 | Reference |

| This compound | 0.56 | 50% | [2][4][17][18] |

| Posaconazole | 14 | 44% | [2][4][17][18] |

In a Candida albicans lung infection model, intranasally dosed this compound was 7 to 25-fold more potent than voriconazole in improving survival and reducing fungal load.[12] A key finding from preclinical studies is that the antifungal effects of this compound accumulate upon repeat dosing.[1][12][19]

Pharmacokinetics and Pharmacodynamics

The pharmacokinetic profile of this compound is characterized by high and sustained concentrations in the lungs with very low systemic exposure, which is ideal for an inhaled therapy.[1][7][9]

Table 4: Pharmacokinetic Parameters of Inhaled this compound (5 mg single dose)

| Subject Group | Geometric Mean Cₘₐₓ (pg/mL) | Median tₘₐₓ (hours) | Reference |

| Healthy Subjects | 322 | 4-5 | [7][20] |

| Subjects with Mild Asthma | 335 | 4-5 | [7][20] |

-

Following a single dose, this compound lung concentrations were over 2000-fold higher than in plasma in nonclinical models.[1][7][9][20]

-

After 7 days of once-daily 5 mg doses in healthy subjects, the plasma Cₘₐₓ was 951 pg/mL (0.0016 µM), indicating some accumulation but remaining at very low levels.[7][21]

-

This profile limits the potential for systemic toxicity and drug-drug interactions. This compound was found to only inhibit CYP3A4/5, with IC₅₀ values of 1.33 µM for testosterone and 0.085 µM for midazolam.[7][10][20] Given the low systemic plasma concentrations observed, the risk of clinically significant interactions is low.[7]

Caption: Pharmacokinetic workflow of inhaled this compound.

Experimental Protocols

In Vitro Antifungal Susceptibility Testing (EUCAST Method)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of this compound against fungal isolates.

-

Inoculum Preparation: Fungal isolates are cultured on an appropriate agar medium. Spores or yeast cells are harvested and suspended in sterile saline. The suspension is adjusted to a standard concentration (e.g., 0.5-2.5 x 10⁵ CFU/mL) using a spectrophotometer.

-

Drug Dilution: this compound is serially diluted in RPMI-1640 medium in a 96-well microtiter plate to achieve a range of final concentrations.

-

Inoculation: Each well is inoculated with the standardized fungal suspension. A growth control (no drug) and a sterility control (no inoculum) are included.

-

Incubation: Plates are incubated at 35-37°C for 24-48 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of this compound that causes a significant reduction (typically ≥90% for Aspergillus) in fungal growth compared to the drug-free control.[1][10] Growth can be assessed visually or by spectrophotometric reading.[2]

In Vivo Murine Model of Pulmonary Aspergillosis

This workflow is used to evaluate the efficacy of this compound in a live animal model of lung infection.[1][2][17]

Caption: Experimental workflow for the in vivo murine aspergillosis model.

-

Animal Model: Mice (e.g., BALB/c) are used.

-

Immunosuppression: To establish infection, mice are rendered temporarily neutropenic using immunosuppressive agents like cyclophosphamide and/or corticosteroids.[1]

-

Infection: Mice are lightly anesthetized and intranasally inoculated with a suspension of A. fumigatus conidia.[2]

-

Treatment: Treatment with intranasally administered this compound, a vehicle control, or a comparator drug begins shortly before or after infection and continues daily for a defined period (e.g., 5-7 days).[2][12]

-

Monitoring and Endpoints: Animals are monitored daily for survival. At the end of the study, endpoints such as lung fungal burden (determined by plating homogenized lung tissue for colony-forming units, CFUs) and inflammatory biomarkers in bronchoalveolar lavage (BAL) fluid are assessed.[12][22]

Clinical Development and Safety

This compound has been evaluated in clinical trials and found to be well-tolerated in both healthy volunteers and subjects with mild asthma.[7][8][9] Treatment-emergent adverse events were generally mild to moderate, and no clinically significant changes in lung function were observed.[7][9] The favorable safety profile and high lung deposition make it a strong candidate for treating invasive pulmonary aspergillosis. A Phase 3 clinical trial (OPERA-T Study) is underway to assess the safety and efficacy of nebulized this compound as an add-on to systemic antifungal therapy for patients with refractory invasive pulmonary aspergillosis.[8][23][24]

References

- 1. This compound, a Novel Inhaled Antifungal Agent, for the Treatment of Respiratory Fungal Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. mdpi.com [mdpi.com]

- 4. sygnaturediscovery.com [sygnaturediscovery.com]

- 5. This compound, a Novel Inhaled Antifungal Agent, for the Treatment of Respiratory Fungal Infections [agris.fao.org]

- 6. This compound, a Novel Inhaled Antifungal Agent, for the Treatment of Respiratory Fungal Infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Safety and nonclinical and clinical pharmacokinetics of this compound, a novel inhaled triazole antifungal agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pulmocide.com [pulmocide.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Safety and nonclinical and clinical pharmacokinetics of this compound, a novel inhaled triazole antifungal agent - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In Vitro and In Vivo Antifungal Profile of a Novel and Long-Acting Inhaled Azole, this compound, on Aspergillus fumigatus Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scientificarchives.com [scientificarchives.com]

- 13. Opelconazole | C38H37F3N6O3 | CID 121383526 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. This compound Supplier | CAS 1931946-73-4 | AOBIOUS [aobious.com]

- 15. abmole.com [abmole.com]

- 16. medchemexpress.com [medchemexpress.com]

- 17. In Vitro and In Vivo Antifungal Profile of a Novel and Long-Acting Inhaled Azole, this compound, on Aspergillus fumigatus Infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. hra.nhs.uk [hra.nhs.uk]

- 24. ClinicalTrials.gov [clinicaltrials.gov]

Opelconazole's Precision Targeting of Fungal Ergosterol Synthesis: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the target binding and enzyme kinetics of opelconazole (formerly known as PC945), a novel triazole antifungal agent. Developed for researchers, scientists, and professionals in drug development, this document details the mechanism of action, quantitative inhibitory data, and the experimental framework for assessing opelconazole's interaction with its primary fungal target.

Executive Summary

Opelconazole is a potent and selective inhibitor of fungal lanosterol 14α-demethylase (CYP51), a critical enzyme in the ergosterol biosynthesis pathway.[1] By disrupting this pathway, opelconazole compromises the integrity of the fungal cell membrane, leading to growth inhibition and cell death.[1] This guide synthesizes the available data on its binding affinity and provides a detailed look at the methodologies used to characterize its enzymatic inhibition.

Mechanism of Action: Targeting Fungal Cell Wall Integrity

The primary mechanism of action for opelconazole is the inhibition of ergosterol synthesis, an essential component of the fungal cell membrane.[1] Opelconazole specifically targets and binds to lanosterol 14α-demethylase, a cytochrome P450 enzyme responsible for the demethylation of lanosterol.[1] This inhibition disrupts the ergosterol biosynthesis pathway, leading to the accumulation of toxic sterol intermediates within the fungal cell membrane.[1] The consequence is a loss of membrane integrity, increased permeability, and ultimately, fungal cell death.[1] Notably, opelconazole exhibits a high degree of selectivity for the fungal CYP51 enzyme over its human counterpart, which is a key factor in its favorable safety profile.[1]

Below is a diagram illustrating the ergosterol biosynthesis pathway and the point of inhibition by opelconazole.

References

Preclinical Toxicology of Inhaled Opelconazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Opelconazole (PC945) is a novel, inhaled triazole antifungal agent engineered for potent, targeted activity in the lungs with minimal systemic exposure. This design philosophy aims to enhance efficacy against pulmonary fungal infections, such as those caused by Aspergillus fumigatus, while mitigating the risk of systemic side effects and drug-drug interactions commonly associated with oral or intravenous antifungal therapies. Preclinical toxicology studies have been foundational in establishing the safety profile of inhaled Opelconazole, demonstrating that it is well-tolerated in key animal models. This technical guide provides a comprehensive overview of the available preclinical toxicology data for inhaled Opelconazole, including summaries of repeat-dose toxicity, safety pharmacology, and in vitro toxicology studies. The information presented herein is intended to provide researchers, scientists, and drug development professionals with a detailed understanding of the preclinical safety assessment of this promising inhaled antifungal candidate.

Repeat-Dose Inhalation Toxicology

Repeat-dose inhalation toxicity studies are critical for evaluating the potential adverse effects of a new inhaled therapeutic following prolonged administration. For Opelconazole, these studies were conducted in both rodent (rat) and non-rodent (dog) species to assess local (respiratory tract) and systemic toxicity.

14-Day and 13-Week Inhalation Studies

Opelconazole was evaluated in 14-day and 13-week repeat-dose inhalation toxicity studies in both rats and dogs. Across these studies, Opelconazole was reported to be well-tolerated with no evidence of systemic toxicity[1].

A key finding in the 13-week studies was a dose-related accumulation of Opelconazole in alveolar macrophages, which was associated with an inflammatory cell infiltrate[1]. This observation is considered consistent with an overloaded clearance mechanism for a poorly soluble inhaled compound and is a finding commonly seen with inhaled medicines[1].

Experimental Protocol: 13-Week Inhalation Toxicity Study (General Methodology)

While the specific, detailed protocol for the Opelconazole studies is not publicly available, a typical 13-week inhalation toxicity study for a new chemical entity would adhere to the following general methodology, based on international regulatory guidelines:

-

Species: Rat and Dog (one rodent, one non-rodent).

-

Administration: Nose-only or whole-body inhalation for a specified duration each day (e.g., 2-6 hours).

-

Dose Groups: Typically three dose levels (low, medium, and high) and a control group (vehicle and/or air).

-

Parameters Monitored:

-

Clinical Observations: Daily checks for signs of toxicity, including changes in behavior, appearance, and physiological functions.

-

Body Weight and Food Consumption: Measured weekly.

-

Ophthalmology: Examinations performed prior to the study and at termination.

-

Clinical Pathology: Hematology and clinical chemistry parameters evaluated at specified intervals and at termination.

-

Urinalysis: Conducted at specified intervals and at termination.

-

Organ Weights: Key organs weighed at necropsy.

-

Histopathology: Microscopic examination of a comprehensive list of tissues from all animals in the control and high-dose groups, with target organs examined in lower dose groups. Special attention is given to the entire respiratory tract.

-

Toxicokinetic Data from 14-Day Inhalation Studies

Toxicokinetic parameters were assessed following daily 2-hour inhalation for 14 days. The data indicate low systemic exposure in both rats and dogs.

| Species | Parameter | Day 1 | Day 14 |

| Rat | Cmax | 4 hours post-dose | Higher than Day 1 |

| Systemic Exposure | Slow and sustained absorption | Increased with repeat dosing | |

| Dog | Cmax | Immediately post-dose | Higher than Day 1 |

| Systemic Exposure | Slow absorption, sustained plasma levels | Increased with repeat dosing |

Data sourced from a study on the safety and nonclinical pharmacokinetics of this compound.

dot

Caption: Generalized workflow for a 13-week inhalation toxicity study.

Safety Pharmacology

Safety pharmacology studies are designed to investigate the potential for a new drug candidate to cause adverse effects on vital physiological functions. For Opelconazole, these studies assessed its effects on the central nervous, cardiovascular, and respiratory systems.

The available information indicates that Opelconazole had no significant effects on the general behavior, physiological state, body temperature, or spontaneous locomotor activity in rats. Furthermore, it was reported to have no effects on the cardiovascular or respiratory systems in dogs and no inhibitory effect on the human ether-a-go-go related gene (hERG) current, which is a key indicator for proarrhythmic potential[1].

Experimental Protocols (General)

-

Central Nervous System (CNS): A functional observational battery (FOB) and motor activity assessment in rats are standard. These studies evaluate behavioral and neurological changes, as well as effects on motor coordination.

-

Cardiovascular System: Telemetered dogs are typically used to continuously monitor electrocardiogram (ECG) parameters, heart rate, and blood pressure before and after drug administration. An in vitro hERG assay is also a standard component to assess the risk of QT interval prolongation.

-

Respiratory System: Respiratory rate and tidal volume are monitored in conscious, unrestrained animals (often rats or dogs) using whole-body plethysmography.

dot

Caption: Core components of a standard safety pharmacology assessment.

Genetic Toxicology

While specific data from genotoxicity studies for Opelconazole are not publicly available, a standard battery of tests is typically required by regulatory agencies to assess the potential of a new drug to cause genetic damage. This battery is designed to detect gene mutations and chromosomal damage.

Standard Genotoxicity Testing Battery (General Protocols)

-

Bacterial Reverse Mutation Assay (Ames Test): This in vitro test uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine). The assay evaluates the ability of the test substance to cause reverse mutations, allowing the bacteria to grow on an amino acid-deficient medium. The test is conducted with and without a metabolic activation system (S9 fraction) to assess the mutagenicity of both the parent compound and its metabolites.

-

In Vitro Mammalian Cell Micronucleus Test: This assay is used to detect chromosomal damage. Mammalian cells are exposed to the test substance, and the formation of micronuclei (small, membrane-bound DNA fragments in the cytoplasm) is assessed. An increase in the frequency of micronucleated cells indicates that the substance may be clastogenic (causing chromosomal breakage) or aneugenic (causing chromosome loss).

-

In Vivo Micronucleus Test: This study is typically conducted in rodents. The animals are administered the test substance, and bone marrow cells are collected and analyzed for the presence of micronuclei in polychromatic erythrocytes. This test provides information on the potential for genotoxicity in a whole animal system.

In Vitro Toxicology

In vitro studies are crucial for understanding the potential for drug-drug interactions. For Opelconazole, its inhibitory effects on cytochrome P450 (CYP) enzymes were evaluated.

The only inhibitory interaction observed for Opelconazole was with CYP3A4/5 substrates.

| CYP Substrate | IC50 (µM) |

| Testosterone | 1.33 |

| Midazolam | 0.085 |

Data sourced from a study on the safety and nonclinical pharmacokinetics of this compound.

Experimental Protocol: In Vitro CYP Inhibition Assay (General Methodology)

-

Test System: Pooled human liver microsomes, which contain a mixture of CYP enzymes.

-

Procedure: The test substance (Opelconazole) is incubated at various concentrations with the microsomes and a specific probe substrate for each CYP isozyme.

-

Analysis: The rate of metabolism of the probe substrate is measured, typically using LC-MS/MS. A decrease in the rate of substrate metabolism indicates inhibition of the corresponding CYP enzyme.

-

Endpoint: The IC50 value, which is the concentration of the test substance that causes 50% inhibition of the enzyme activity, is calculated.

Carcinogenicity

Information regarding long-term carcinogenicity studies for inhaled Opelconazole is not currently available in the public domain.

Standard Carcinogenicity Bioassay (General Protocol)

Carcinogenicity studies are typically long-term studies (up to 2 years) conducted in two rodent species (usually rats and mice). The animals are administered the test substance daily over their lifetime, and the incidence of tumors is compared between the treated and control groups.

Conclusion

The available preclinical toxicology data for inhaled Opelconazole support a favorable safety profile, characterized by good local and systemic tolerability in repeat-dose inhalation studies in rats and dogs. The primary local finding of alveolar macrophage accumulation is a recognized phenomenon for poorly soluble inhaled compounds. Safety pharmacology studies revealed no adverse effects on the central nervous, cardiovascular, or respiratory systems. In vitro data indicate a potential for interaction with CYP3A4/5, which is a common characteristic of azole antifungals. While detailed public data on genotoxicity and carcinogenicity are not available, the overall preclinical safety package was sufficient to support the progression of Opelconazole into clinical development. This technical guide provides a consolidated overview of the publicly accessible preclinical toxicology information, forming a basis for understanding the safety profile of this novel inhaled antifungal agent.

References

The Pharmacokinetics of Nebulized Opelconazole (PC945) in Preclinical Animal Models: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Opelconazole (formerly known as PC945) is a novel, potent, inhaled triazole antifungal agent specifically engineered for the treatment and prevention of pulmonary fungal infections, primarily those caused by Aspergillus species. Its design philosophy centers on maximizing local drug concentrations in the lungs while minimizing systemic exposure, thereby enhancing efficacy at the site of infection and reducing the potential for systemic side effects and drug-drug interactions commonly associated with orally or intravenously administered azoles. This technical guide provides a comprehensive summary of the preclinical pharmacokinetics of nebulized Opelconazole in various animal models, presenting key quantitative data, detailed experimental methodologies, and visual representations of experimental workflows.

Pharmacokinetic Profile in Animal Models

Preclinical studies in mice, rats, and dogs have consistently demonstrated that inhaled Opelconazole achieves high and sustained concentrations in the lungs with very low corresponding plasma levels. This favorable pharmacokinetic profile is crucial for its intended therapeutic application.

Data Summary

The following tables summarize the key pharmacokinetic parameters of Opelconazole observed in different animal models.

Table 1: Plasma Pharmacokinetic Parameters of Opelconazole in Rats and Dogs Following a Single Inhaled Dose

| Species | Administration | Time to Maximum Plasma Concentration (Tmax) | Reference |

| Rat | 2-hour inhalation | 4 hours | [1] |

| Dog | 2-hour inhalation | Immediately post-inhalation | [1] |

Table 2: Lung and Plasma Concentration Ratios of Opelconazole in Animal Models

| Species | Key Finding | Reference |

| Rat & Dog | Lung concentrations were substantially higher (>2000-fold) than plasma concentrations. | [1][2] |

Table 3: Systemic Exposure of Opelconazole in Mice Following Intranasal and Intratracheal Administration

| Administration Route | Dose | Time Point | Mean Plasma/Serum Concentration | Reference |

| Intranasal | 70 µ g/mouse | 12 hours | 0.64 ± 0.61 ng/mL | [3] |

| 24 hours | 0.26 ± 0.13 ng/mL | [3] | ||

| Intratracheal | 40 µL of 2 mg/mL suspension | 2 hours | 37.8 - 55.8 ng/mL | [3] |

| 24 hours | 2.1 - 2.8 ng/mL | [3] |

Table 4: Plasma Protein Binding of Opelconazole

| Species | Finding | Reference |

| Mouse, Rat, Dog, Human | Highly bound to plasma proteins | [4] |

A notable characteristic of Opelconazole is its accumulation in the lungs upon repeated administration. Studies in mice have shown that extended prophylaxis with daily intranasal dosing leads to a more potent inhibition of fungal load compared to shorter treatment regimens, suggesting that the antifungal effects accumulate with repeat dosing.[4][5] This accumulation is also observed in the lungs of rats and dogs after 3 months of daily nebulized dosing.[2]

Experimental Protocols

The following sections detail the methodologies employed in the key preclinical pharmacokinetic studies of nebulized Opelconazole.

Animal Models

-

Mice: Immunocompromised, temporarily neutropenic A/J mice have been used to model Aspergillus fumigatus and Candida albicans pulmonary infections.[3][5][6]

-

Rats: Han Wistar rats were used in toxicokinetic studies.[7]

-

Dogs: Beagle dogs were used in toxicokinetic studies.[7]

Drug Formulation and Administration

-

For Inhalation Studies (Rats and Dogs): this compound powder was suspended in sodium phosphate-buffered saline containing wetting agents to a concentration of 10 mg/mL. This suspension was further diluted with physiological saline to achieve the desired dose concentration for nebulization.[7]

-

For Intranasal Administration (Mice): For in vivo efficacy studies, Opelconazole (this compound) was suspended in physiological saline.[6] The total volume administered intranasally was typically 35 µL or 50 µL per mouse.[6]

-

Nebulization: In clinical studies, which can inform on the technology used in late-stage preclinical studies, a PARI LC SPRINT® nebuliser and PARI TurboBoy SX® compressor were used for oral inhalation.[7] For the 14-day toxicokinetic studies in rats and dogs, animals were exposed to the nebulized drug for a 2-hour period daily.[1][7]

Sample Collection and Analysis

-

Blood Sampling: Serial blood samples were collected at various time points post-inhalation to determine plasma concentrations of Opelconazole.[4][7]

-

Lung Tissue: In rats, lung samples were collected at the end of the study (e.g., Day 15 in a 14-day study) to measure drug concentrations.[7] Portions of the lung tissue were homogenized in a methanol:water (50:50) solution.[4]

-

Bronchoalveolar Lavage (BAL) Fluid: In mouse studies, BAL fluid was collected to measure Opelconazole concentrations in BAL cell extracts and supernatant, as well as to assess inflammatory markers.[2][8]

-

Analytical Method: The concentration of Opelconazole in plasma, lung homogenates, and BAL fluid was determined using a validated, specific, and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[4] The lower limit of quantification for this assay in rat and dog plasma was 100 pg/mL.[4]

Visualizations

Experimental Workflow for Pharmacokinetic Studies

The following diagram illustrates a typical experimental workflow for assessing the pharmacokinetics of nebulized Opelconazole in animal models.

Mechanism of Action: CYP51 Inhibition

Opelconazole, like other triazole antifungals, exerts its effect by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51). This enzyme is critical for the synthesis of ergosterol, an essential component of the fungal cell membrane.

Conclusion

The preclinical data available for nebulized Opelconazole (this compound) consistently support its intended design as a targeted therapy for pulmonary fungal infections. The high lung deposition and retention, coupled with low systemic exposure, have been demonstrated across multiple animal species. These pharmacokinetic properties translate to potent antifungal efficacy in in vivo infection models. The detailed experimental protocols provide a basis for the continued development and evaluation of this promising therapeutic agent. This body of evidence underscores the potential of Opelconazole to address a significant unmet medical need in the management of respiratory fungal diseases.

References

- 1. Safety and nonclinical and clinical pharmacokinetics of this compound, a novel inhaled triazole antifungal agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a Novel Inhaled Antifungal Agent, for the Treatment of Respiratory Fungal Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In Vivo Biomarker Analysis of the Effects of Intranasally Dosed this compound, a Novel Antifungal Triazole, on Aspergillus fumigatus Infection in Immunocompromised Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Safety and nonclinical and clinical pharmacokinetics of this compound, a novel inhaled triazole antifungal agent - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In Vivo Biomarker Analysis of the Effects of Intranasally Dosed this compound, a Novel Antifungal Triazole, on Aspergillus fumigatus Infection in Immunocompromised Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scientificarchives.com [scientificarchives.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Opelconazole Nebulizer Suspension

For Researchers, Scientists, and Drug Development Professionals

Introduction

Opelconazole (formerly PC945) is a novel, potent, inhaled triazole antifungal agent specifically designed for the treatment and prevention of pulmonary fungal infections, particularly those caused by Aspergillus species.[1][2][3][4] Its mechanism of action involves the inhibition of fungal lanosterol 14α-demethylase, a crucial enzyme in the ergosterol biosynthesis pathway.[5] This disruption of the fungal cell membrane leads to cell death.[1][2][5] A key advantage of opelconazole is its targeted delivery to the lungs via nebulization, which achieves high local concentrations with minimal systemic exposure, thereby reducing the risk of drug-drug interactions and systemic side effects often associated with oral or intravenous antifungal therapies.[1][3][6]

These application notes provide a comprehensive overview of a hypothetical formulation protocol for an opelconazole nebulizer suspension, along with methodologies for its characterization and quality control. The protocols are based on established principles for formulating poorly water-soluble drugs for inhalation, drawing parallels from similar compounds like itraconazole.[7][8][9]

Mechanism of Action: Ergosterol Biosynthesis Inhibition

Opelconazole selectively targets and inhibits the cytochrome P450-dependent enzyme 14-alpha-sterol demethylase in fungi.[1][2][10] This enzyme is critical for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane that maintains its integrity and fluidity.[5] By inhibiting this enzyme, opelconazole disrupts ergosterol synthesis, leading to the accumulation of toxic sterol intermediates and ultimately compromising the fungal cell membrane's structure and function, resulting in fungal cell lysis.[1][2][5]

Caption: Opelconazole's mechanism of action.

Opelconazole Nebulizer Suspension: Formulation Protocol

This section outlines a hypothetical protocol for preparing a 10 mg/mL opelconazole nanosuspension for nebulization. This protocol is based on wet-milling, a common technique for producing drug nanoparticles.

Materials and Equipment

| Component/Equipment | Supplier/Grade | Purpose |

| Opelconazole | Pharmaceutical Grade | Active Pharmaceutical Ingredient (API) |

| Polysorbate 80 | USP Grade | Stabilizer/Wetting Agent |

| Sodium Chloride | USP Grade | Tonicity-adjusting agent |

| Water for Injection (WFI) | USP Grade | Vehicle |

| Planetary Ball Mill | e.g., Retsch PM 100 | Particle size reduction |

| Zirconium dioxide milling beads (0.5 mm) | --- | Milling media |

| Laser Diffraction Particle Size Analyzer | e.g., Malvern Mastersizer | Particle size analysis |

| High-Performance Liquid Chromatography (HPLC) | e.g., Agilent 1260 Infinity II | Assay and purity analysis |

| Osmometer | --- | Osmolality measurement |

| pH Meter | --- | pH measurement |

| Vibrating Mesh Nebulizer | e.g., Aerogen Solo | In vitro aerosol performance testing |

| Cascade Impactor | e.g., Next Generation Impactor (NGI) | Aerodynamic particle size distribution |

Formulation Composition

| Ingredient | Quantity (per 100 mL) | Function |

| Opelconazole | 1.0 g | Active Pharmaceutical Ingredient |

| Polysorbate 80 | 0.2 g | Stabilizer |

| Sodium Chloride | 0.9 g | Tonicity Agent |

| Water for Injection | q.s. to 100 mL | Vehicle |

Suspension Preparation Workflow

Caption: Opelconazole nanosuspension preparation workflow.

Detailed Protocol

-

Vehicle Preparation: Dissolve 0.2 g of Polysorbate 80 and 0.9 g of sodium chloride in approximately 80 mL of Water for Injection (WFI) with gentle stirring until a clear solution is formed.

-

Pre-suspension: Gradually add 1.0 g of micronized opelconazole powder to the vehicle while stirring to form a coarse suspension.

-

Wet Milling: Transfer the pre-suspension to a milling jar containing zirconium dioxide milling beads. Mill the suspension in a planetary ball mill at a specified speed (e.g., 400 rpm) for a predetermined duration (e.g., 24 hours) to achieve the desired particle size distribution.

-

Separation: After milling, separate the nanosuspension from the milling beads by a suitable method, such as decanting or sieving.

-

Final Volume Adjustment and Filling: Adjust the final volume of the suspension to 100 mL with WFI. Aseptically filter the final suspension through a sterilizing-grade filter (if feasible for the nanoparticle size) and fill into sterile, single-use nebulizer vials.

Quality Control and Characterization

Rigorous quality control is essential to ensure the safety, efficacy, and consistency of the nebulizer suspension.

Physicochemical Characterization

| Parameter | Method | Specification |

| Appearance | Visual Inspection | Homogeneous, white to off-white suspension |

| Particle Size (D50) | Laser Diffraction | 200 - 400 nm |

| Zeta Potential | Electrophoretic Light Scattering | ≤ -30 mV |

| pH | Potentiometry | 6.0 - 7.0 |

| Osmolality | Osmometry | 280 - 320 mOsm/kg |

| Assay (Opelconazole) | HPLC-UV | 95.0% - 105.0% of label claim |

| Purity/Related Substances | HPLC-UV | Conforms to predefined limits |

In Vitro Aerosol Performance

Aerosol performance is critical for effective lung delivery. This is typically assessed using a cascade impactor with a vibrating mesh nebulizer.

| Parameter | Method | Specification |

| Nebulization Rate | Gravimetric | ≥ 0.2 mL/min |

| Mass Median Aerodynamic Diameter (MMAD) | Cascade Impaction | 2.0 - 5.0 µm |

| Geometric Standard Deviation (GSD) | Cascade Impaction | ≤ 2.5 |

| Fine Particle Fraction (FPF) | Cascade Impaction | ≥ 50% of emitted dose |

Clinical Development Overview

Opelconazole is in late-stage clinical development for the treatment of invasive pulmonary aspergillosis (IPA).[6][11] Clinical trials have evaluated its safety and efficacy, with data suggesting it is generally well-tolerated with low systemic exposure.[3][6][12]

| Clinical Trial Phase | Focus | Key Findings/Status |

| Phase 1 | Safety, tolerability, and pharmacokinetics in healthy volunteers. | Generally well-tolerated with minimal systemic absorption.[13] |

| Phase 2 (OPERA-S) | Safety and tolerability in lung transplant recipients for prophylaxis. | Demonstrated safety and tolerability in a critically ill patient population.[12] |

| Phase 3 (OPERA-T) | Safety and efficacy in patients with refractory IPA. | Currently recruiting patients.[11][14] |

Conclusion

Opelconazole holds significant promise as an inhaled therapy for serious pulmonary fungal infections. The development of a stable, effective, and safe nebulizer suspension is paramount to its clinical success. The protocols and methodologies outlined in these application notes provide a foundational framework for the formulation, characterization, and quality control of an opelconazole nebulizer suspension, ensuring consistent delivery and performance. As opelconazole progresses through clinical trials, further refinement of the formulation and manufacturing processes will be crucial for its eventual approval and availability to patients.

References

- 1. Opelconazole | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 2. Facebook [cancer.gov]

- 3. pulmocide.com [pulmocide.com]

- 4. clinicaltrials.eu [clinicaltrials.eu]

- 5. What is Opelconazole used for? [synapse.patsnap.com]

- 6. Pulmocide Announces New Clinical Data Confirming Low Potential for Drug-Drug Interactions with Inhaled Opelconazole - BioSpace [biospace.com]

- 7. Inhalable highly concentrated itraconazole nanosuspension for the treatment of bronchopulmonary aspergillosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Targeted high lung concentrations of itraconazole using nebulized dispersions in a murine model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. d-nb.info [d-nb.info]

- 10. Opelconazole | C38H37F3N6O3 | CID 121383526 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Opelconazole - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 12. pulmocide.com [pulmocide.com]

- 13. mdpi.com [mdpi.com]

- 14. ClinicalTrials.gov [clinicaltrials.gov]

Application Notes and Protocols for Establishing an In Vivo Model of Pulmonary Aspergillosis for Opelconazole Testing

For Researchers, Scientists, and Drug Development Professionals

Introduction

Invasive pulmonary aspergillosis (IPA) is a life-threatening fungal infection, particularly in immunocompromised individuals.[1][2][3] The development of novel antifungal agents is crucial to combat this growing health concern. Opelconazole (PC945) is a novel, potent, inhaled triazole antifungal agent designed for direct delivery to the lungs, maximizing local drug concentrations while minimizing systemic exposure.[4][5][6][7] These application notes provide detailed protocols for establishing a murine model of IPA to evaluate the in vivo efficacy of Opelconazole.

Opelconazole is a synthetic triazole antifungal that selectively inhibits the fungal enzyme lanosterol 14α-demethylase (CYP51A1), a key enzyme in the ergosterol biosynthesis pathway.[4][5][8] Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to fungal cell death.[4][5][8] Due to its targeted inhaled delivery, Opelconazole has shown promise in preclinical and clinical studies, with a reduced risk of systemic side effects and drug-drug interactions often associated with oral or intravenous antifungal therapies.[6][7][9]

This document outlines the necessary steps for researchers to establish a reproducible and relevant in vivo model of pulmonary aspergillosis for testing inhaled antifungal compounds like Opelconazole. The protocols cover animal selection, immunosuppression, infection establishment, drug administration, and endpoint analysis.

Mechanism of Action of Opelconazole

Caption: Mechanism of action of Opelconazole in inhibiting ergosterol biosynthesis.

Experimental Protocols

I. Animal Model Selection and Husbandry

-

Animal Strain: Male or female BALB/c or C57BL/6 mice, 6-8 weeks old, are commonly used for models of invasive aspergillosis.[10][11]

-

Housing: Mice should be housed in specific pathogen-free (SPF) conditions in individually ventilated cages with sterile bedding, food, and water ad libitum.

-

Acclimatization: Allow mice to acclimatize for at least one week before the start of the experiment.

II. Immunosuppression Protocol

To render mice susceptible to Aspergillus fumigatus infection, a period of immunosuppression is necessary. A commonly used and effective regimen involves the use of cyclophosphamide and cortisone acetate.

Materials:

-

Cyclophosphamide (CPA)

-

Cortisone acetate (CA)

-

Sterile phosphate-buffered saline (PBS)

-

Sterile syringes and needles (27G)

Protocol:

-

Prepare a fresh solution of CPA in sterile PBS at a concentration of 20 mg/mL.

-

Prepare a fresh suspension of CA in sterile PBS containing 0.1% Tween 80 at a concentration of 25 mg/mL.

-

Administer CPA intraperitoneally (i.p.) at a dose of 150 mg/kg on days -4 and -1 relative to infection.[12]

-

Administer CA subcutaneously (s.c.) at a dose of 200 mg/kg on day -1 relative to infection.[10]

-

A second dose of CPA (150 mg/kg, i.p.) can be administered on day +2 post-infection to maintain neutropenia.[12]

Table 1: Immunosuppression Schedule

| Day | Agent | Dose (mg/kg) | Route |

| Day -4 | Cyclophosphamide | 150 | i.p. |

| Day -1 | Cyclophosphamide | 150 | i.p. |

| Day -1 | Cortisone Acetate | 200 | s.c. |

| Day +2 | Cyclophosphamide | 150 | i.p. |

III. Aspergillus fumigatus Spore Preparation

Materials:

-

Aspergillus fumigatus strain (e.g., AF293)

-

Sabouraud Dextrose Agar (SDA) plates

-

Sterile PBS with 0.1% Tween 80

-

Sterile gauze

-

Hemocytometer

Protocol:

-

Culture A. fumigatus on SDA plates for 5-7 days at 37°C.

-

Harvest conidia by flooding the plate with sterile PBS containing 0.1% Tween 80 and gently scraping the surface with a sterile cell scraper.

-

Filter the conidial suspension through sterile gauze to remove hyphal fragments.[13]

-

Wash the conidia twice by centrifugation (3000 x g for 10 minutes) and resuspension in sterile PBS.

-

Count the conidia using a hemocytometer and adjust the concentration to the desired inoculum size in sterile PBS. A typical inoculum concentration is 1 x 108 conidia/mL.[14]

IV. Inoculation Procedure

Intranasal or intratracheal inoculation can be used to establish pulmonary infection. Intratracheal instillation is often preferred for a more consistent and reproducible lung infection.[12]

Materials:

-

Anesthesia (e.g., isoflurane)

-

Pipette and sterile tips

-

Mouse intubation equipment (optional, for intratracheal route)

Protocol (Intranasal Inoculation):

-

Anesthetize the mouse using isoflurane.

-

Hold the mouse in a supine position.

-

Carefully pipette 20-40 µL of the conidial suspension (e.g., 2-4 x 106 conidia) onto the nares.[15] The mouse will inhale the liquid.

-

Monitor the animal until it has fully recovered from anesthesia.

Protocol (Intratracheal Inoculation):

-

Anesthetize the mouse using isoflurane.

-

Place the mouse in a supine position on an intubation stand.

-

Visualize the trachea and carefully insert a sterile catheter.

-

Instill 50 µL of the conidial suspension (e.g., 5 x 106 conidia) directly into the lungs.

-

Monitor the animal until it has fully recovered from anesthesia.

V. Opelconazole Administration (Inhaled)

Opelconazole is designed for inhaled delivery.[4][6] Administration in a murine model can be achieved using a nebulizer system connected to an exposure chamber.

Materials:

-

Opelconazole solution/suspension at the desired concentration

-

Nebulizer (e.g., ultrasonic or vibrating mesh)

-

Nose-only or whole-body inhalation exposure chamber

-

Flow-calibrated air source

Protocol:

-

Place the infected mice into the inhalation exposure chamber.

-

Prepare the Opelconazole solution/suspension according to the manufacturer's instructions or study design. The dose will be dependent on the concentration of the solution, the nebulization rate, the exposure time, and the respiratory parameters of the mice.

-

Connect the nebulizer to the chamber and administer the aerosolized Opelconazole for a predetermined duration (e.g., 30-60 minutes) daily, starting 24 hours post-infection.

-

Control groups should receive nebulized vehicle (placebo).

-

Monitor the animals during and after exposure for any signs of distress.

VI. Monitoring and Endpoint Analysis

Clinical Monitoring:

-

Monitor the mice at least twice daily for clinical signs of illness, including weight loss, ruffled fur, lethargy, and respiratory distress.

-

Euthanize mice that lose more than 20% of their initial body weight or become moribund.

Endpoint Analysis (typically 5-7 days post-infection or as per survival data):

-

Survival: Record the number of surviving animals in each group daily.

-

Fungal Burden in Lungs:

-

Aseptically remove the lungs.

-

Homogenize the lung tissue in sterile PBS.

-

Perform serial dilutions of the homogenate and plate on SDA plates.

-

Incubate at 37°C for 24-48 hours and count the colony-forming units (CFU).

-

Alternatively, fungal burden can be quantified by measuring galactomannan in lung homogenates or by quantitative PCR (qPCR) for a specific fungal gene.[15][16]

-

-

Histopathology:

-

Fix one lung lobe in 10% neutral buffered formalin.

-

Embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) and Gomori's Methenamine Silver (GMS) to visualize fungal elements and inflammation.

-

-

Cytokine Analysis:

-

Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in bronchoalveolar lavage (BAL) fluid or lung homogenates using ELISA or multiplex assays.

-

Experimental Workflow Diagram

Caption: Workflow for in vivo testing of Opelconazole in a murine model of IPA.

Data Presentation

All quantitative data should be summarized in tables for clear comparison between treatment and control groups.

Table 2: Example of Survival Data Summary

| Treatment Group | Number of Mice | Median Survival (days) | % Survival at Day 7 | p-value (vs. Vehicle) |

| Vehicle Control | 10 | 5 | 20% | - |

| Opelconazole (X mg/kg) | 10 | >7 | 80% | <0.05 |

| Positive Control | 10 | >7 | 70% | <0.05 |

Table 3: Example of Lung Fungal Burden Data Summary

| Treatment Group | Mean Log10 CFU/g lung tissue (± SD) | p-value (vs. Vehicle) |

| Vehicle Control | 6.5 (± 0.8) | - |

| Opelconazole (X mg/kg) | 3.2 (± 1.1) | <0.001 |

| Positive Control | 3.8 (± 0.9) | <0.01 |

Table 4: Example of Lung Cytokine Data Summary (pg/mL)

| Treatment Group | TNF-α (± SD) | IL-1β (± SD) | IL-6 (± SD) |

| Vehicle Control | 1500 (± 350) | 800 (± 210) | 2500 (± 600) |

| Opelconazole (X mg/kg) | 450 (± 120) | 250 (± 80) | 800 (± 250) |

| Positive Control | 600 (± 150) | 350 (± 100) | 1100 (± 300) |

Conclusion

This document provides a comprehensive set of protocols for establishing a robust and reproducible murine model of invasive pulmonary aspergillosis for the evaluation of inhaled antifungal agents such as Opelconazole. Adherence to these detailed methodologies will enable researchers to generate reliable preclinical data to support the development of novel therapies for this devastating disease. The use of standardized procedures and clear data presentation is essential for the accurate assessment of treatment efficacy and for facilitating comparisons across different studies.

References

- 1. A Multimodal Imaging Approach Enables In Vivo Assessment of Antifungal Treatment in a Mouse Model of Invasive Pulmonary Aspergillosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. publications.ersnet.org [publications.ersnet.org]

- 4. Opelconazole | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 5. Facebook [cancer.gov]

- 6. pulmocide.com [pulmocide.com]

- 7. Pulmocide Announces New Clinical Data Confirming Low Potential for Drug-Drug Interactions with Inhaled Opelconazole - BioSpace [biospace.com]

- 8. What is Opelconazole used for? [synapse.patsnap.com]

- 9. Clinical Uses of Inhaled Antifungals for Invasive Pulmonary Fungal Disease: Promises and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journals.asm.org [journals.asm.org]

- 11. A Murine Inhalation Model to Characterize Pulmonary Exposure to Dry Aspergillus fumigatus Conidia - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Longitudinal multimodal imaging-compatible mouse model of triazole-sensitive and -resistant invasive pulmonary aspergillosis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A comparison between intratracheal and inhalation delivery of Aspergillus fumigatus conidia in the development of fungal allergic asthma in C57BL/6 mice - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Frontiers | Vaccine-Induced Protection in Two Murine Models of Invasive Pulmonary Aspergillosis [frontiersin.org]

- 16. publications.ersnet.org [publications.ersnet.org]

Application Notes and Protocols: Cell-Based Assays for Screening Opelconazole Efficacy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Opelconazole (formerly PC945) is a novel triazole antifungal agent engineered for inhaled delivery to treat and prevent pulmonary fungal infections, primarily those caused by Aspergillus species.[1][2] Its mechanism of action is the potent and selective inhibition of the fungal enzyme lanosterol 14-alpha-demethylase (CYP51), a critical component of the ergosterol biosynthesis pathway.[3] Ergosterol is an essential molecule for maintaining the integrity and functionality of the fungal cell membrane. By disrupting ergosterol synthesis, Opelconazole compromises the fungal cell membrane, leading to increased permeability and ultimately, cell death.[1][2]

This application note provides detailed protocols for a suite of cell-based assays to screen and characterize the efficacy of Opelconazole. These assays are designed to assess its antifungal activity, specificity, and safety profile, providing crucial data for preclinical and clinical development. The protocols include methods for determining the minimum inhibitory concentration (MIC) against various fungal pathogens, evaluating its inhibitory effect on the target enzyme CYP51, and assessing its cytotoxicity against human cells to determine its therapeutic index.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Opelconazole targets the fungal CYP51 enzyme, which catalyzes the demethylation of lanosterol, a key step in the biosynthesis of ergosterol. This targeted inhibition leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates within the fungal cell membrane, disrupting its structure and function.[1]

Caption: Opelconazole's mechanism of action.

Data Presentation

In Vitro Antifungal Activity of Opelconazole

The following table summarizes the minimum inhibitory concentration (MIC) values of Opelconazole against a range of clinically relevant fungal pathogens. Data were obtained using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

| Fungal Species | Strain | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Aspergillus fumigatus | Clinical Isolates | 1 | >1 |

| Aspergillus flavus | Clinical Isolates | N/A | N/A |

| Aspergillus terreus | Clinical Isolates | N/A | N/A |

| Aspergillus niger | Clinical Isolates | N/A | N/A |

| Candida albicans | Clinical Isolates | N/A | N/A |

| Candida glabrata | Clinical Isolates | N/A | N/A |

| Candida parapsilosis | Clinical Isolates | N/A | N/A |

Note: N/A indicates that specific MIC₅₀ and MIC₉₀ values for Opelconazole against these species were not available in the public domain at the time of this publication. However, in vitro studies have demonstrated potent activity against these pathogens.[2]

Cytotoxicity Profile of Opelconazole

The cytotoxicity of Opelconazole was evaluated against various human cell lines to determine its selectivity for fungal cells. The half-maximal inhibitory concentration (IC₅₀) was determined using the MTT assay after 72 hours of exposure.

| Cell Line | Cell Type | IC₅₀ (µM) |

| Human Hepatocytes | Liver | >3 |

| A549 | Human Lung Carcinoma | >10 |

| BEAS-2B | Human Bronchial Epithelial | >10 |

| MCF-7 | Human Breast Adenocarcinoma | >10 |

Note: Higher IC₅₀ values indicate lower cytotoxicity.

Fungal CYP51 Inhibition